

Unveiling the Precise Architecture of Oxalic Acid Dihydrate: A Technical Guide

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For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the molecular geometry of α -oxalic acid dihydrate ((COOH)₂·2H₂O). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its crystal structure, bonding parameters, and the intricate hydrogen-bonding network that defines its solid-state conformation. The information presented is crucial for understanding the physicochemical properties of this compound, which serves as a model system in crystal engineering and pharmaceutical sciences.

Crystalline Framework and Molecular Conformation

The crystal structure of α -**oxalic acid dihydrate** has been extensively studied by single-crystal X-ray and neutron diffraction, revealing a monoclinic system with the space group P2₁/n.[1][2] [3] The oxalic acid molecule itself is planar and centrosymmetric.[1] The dihydrate nature of the crystal introduces water molecules that are integral to the stability of the lattice through a robust network of hydrogen bonds.

Unit Cell Parameters

The precise dimensions of the unit cell have been determined with high accuracy at various temperatures. These parameters are fundamental for crystallographic studies and computational modeling.



Parameter	Value (Å/°) at 298 K[1]	Value (Å/°) at 100 K[1]	Value (Å/°) at 15 K[1]
a	6.150	6.133	6.137
b	3.605	3.500	3.475
С	12.102	11.983	11.970
β	106.63	106.060	105.978
Volume (ų)	257.8	247.2	245.4

Intramolecular Geometry

The internal geometry of the oxalic acid molecule, including bond lengths and angles, provides insight into its electronic structure and reactivity. Neutron diffraction studies offer particularly precise locations for hydrogen atoms.

Bond	Bond Length (Å) at 298 K (Neutron Diffraction)[1]	
C-C	1.546	
C=O	1.207	
C-O	1.291	
О-Н	1.030	

Angle	Angle (°) at 298 K (Neutron Diffraction)[1]		
O-C-C	115.3		
O=C-C	120.9		
O-C=O	123.8		
C-O-H	107.5		



The Hydrogen Bonding Network: A Key to Supramolecular Assembly

The supramolecular structure of α -oxalic acid dihydrate is dominated by a three-dimensional network of hydrogen bonds. Each oxalic acid molecule is hydrogen-bonded to four neighboring water molecules, and each water molecule, in turn, forms hydrogen bonds with one oxalic acid molecule and two other water molecules.

Hydrogen Bond Parameters

The geometry of these non-covalent interactions is critical for the stability and properties of the crystal.

Donor- H···Acceptor	D-H (Å)[1]	H…A (Å)[1]	D…A (Å)[1]	∠D-H···A (°)[1]
O-H···O (acid- water)	1.030	1.493	2.523	175.5
O-H···O (water-acid)	0.963	1.884	2.847	177.9
O-H···O (water- water)	0.959	1.936	2.895	177.8

Experimental Protocols

The determination of the molecular and crystal structure of **oxalic acid dihydrate** relies on high-resolution diffraction techniques.

Single-Crystal Neutron Diffraction

A single crystal of α-**oxalic acid dihydrate** of suitable size and quality is mounted on a goniometer. The crystal is cooled to the desired temperature (e.g., 298 K, 100 K, or 15 K) using a cryostat. A monochromatic neutron beam is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded on a detector. The intensities and positions of the Bragg reflections are collected and used to solve and refine the crystal structure. Deuterated samples



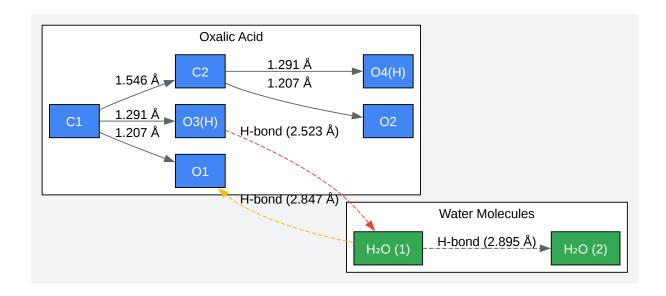
are often used in neutron diffraction to reduce the incoherent scattering from hydrogen atoms and improve the precision of the hydrogen atom positions.[1]

Single-Crystal X-ray Diffraction

A high-quality single crystal is selected and mounted on a diffractometer. The crystal is maintained at a constant temperature, typically 100 K, to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is used to irradiate the crystal. The diffraction data are collected as a series of frames as the crystal is rotated. The collected data are then processed, including integration of reflection intensities, and corrected for various experimental factors. The structure is solved using direct methods or Patterson methods and subsequently refined using least-squares techniques.[4]

Visualizations of the Molecular Environment

The following diagrams illustrate key aspects of the molecular geometry and intermolecular interactions in α -oxalic acid dihydrate.



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Neighboring Water H₂O H_2O Accepts H-bondDonates H-bondDonates H-bond Central Water Molecule H₂O Accepts H-bond (from O-H of acid) Oxalic Acid O (carbonyl)

Figure 1. Hydrogen bonding interactions of an oxalic acid molecule.

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